molecular formula C12H15N3O3 B1303106 2-Nitro-5-(piperidin-1-yl)benzamide CAS No. 421558-77-2

2-Nitro-5-(piperidin-1-yl)benzamide

Cat. No. B1303106
M. Wt: 249.27 g/mol
InChI Key: UPXUGZZQMDNPJD-UHFFFAOYSA-N
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Patent
US07262200B2

Procedure details

To 5-Fluoro-2-nitro-benzamide (850 mg, 4.07 mmol) in THF (100 mL), was added piperdine (381 mg, 4.47 mmol) and diisopropyl ethyl amine (780 mL, 4.07 mmol) and the solution was heated to 70 C in a sealed tube for 12 h. The resulting yellow precipitate was collected to give 2-Nitro-5-piperidin-1-yl-benzamide 948 mg (100% yield) HPLC tr=3.58 min (100%), FIA m/e 250.2(M+H) 248.8 (M−H); 1HNMR (500 MHz, dmso): δ 7.95 (1H, d), 7.85 91H, bs), 7.50 (1H, bs), 6.97 (1H, d), 6.80 (1H, s), 3.50 (4H, m), 1.70–1.50 (6H, m).
Quantity
850 mg
Type
reactant
Reaction Step One
Quantity
381 mg
Type
reactant
Reaction Step One
Quantity
780 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:3]=[CH:4][C:5]([N+:11]([O-:13])=[O:12])=[C:6]([CH:10]=1)[C:7]([NH2:9])=[O:8].[NH:14]1[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]1.C(N(C(C)C)CC)(C)C>C1COCC1>[N+:11]([C:5]1[CH:4]=[CH:3][C:2]([N:14]2[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]2)=[CH:10][C:6]=1[C:7]([NH2:9])=[O:8])([O-:13])=[O:12]

Inputs

Step One
Name
Quantity
850 mg
Type
reactant
Smiles
FC=1C=CC(=C(C(=O)N)C1)[N+](=O)[O-]
Name
Quantity
381 mg
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
780 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated to 70 C in a sealed tube for 12 h
Duration
12 h
CUSTOM
Type
CUSTOM
Details
The resulting yellow precipitate was collected

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C(=O)N)C=C(C=C1)N1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 948 mg
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 93.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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